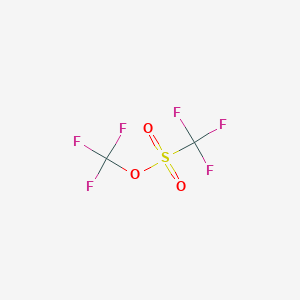

Trifluoromethyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354415. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFDPPAJXHNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)C(F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320072 | |

| Record name | Trifluoromethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3582-05-6 | |

| Record name | 3582-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluoromethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trifluoromethyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethyl Trifluoromethanesulfonate

This compound (CF₃SO₂OCF₃), often abbreviated as TFMT, is a highly reactive and versatile reagent in modern organic synthesis. Its importance stems from its exceptional ability to act as a powerful trifluoromethoxylating agent, enabling the introduction of the trifluoromethoxy (-OCF₃) group into a wide array of organic molecules. The -OCF₃ group is of profound interest in drug discovery and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability, which can significantly enhance the pharmacological profile of bioactive compounds. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and widely recognized protocol, alongside a detailed discussion of the underlying chemistry, safety considerations, and characterization techniques.

Theoretical Framework: Understanding the Synthesis

The synthesis of this compound is predicated on the reaction of a potent electrophilic triflyl source with a nucleophilic trifluoromethoxide equivalent. The most established and reliable method, pioneered by Taylor and Martin, utilizes the reaction of trifluoromethanesulfonic anhydride (triflic anhydride, (CF₃SO₂)₂O) with a suitable source of the trifluoromethoxide anion (⁻OCF₃)[1].

Reaction Mechanism

The core of the synthesis is a nucleophilic attack of the trifluoromethoxide anion on the highly electrophilic sulfur atom of triflic anhydride. The triflate group (CF₃SO₃⁻) is an excellent leaving group, facilitating the formation of the desired product.

Figure 1: General reaction scheme for the synthesis of this compound.

The choice of the trifluoromethoxide source is critical. While various sources can be conceptualized, practical application often involves the in situ generation of this highly reactive and unstable anion.

Core Synthesis Protocol: A Step-by-Step Guide

This protocol is based on established synthetic transformations and principles for handling highly reactive fluorinated compounds. It is imperative that all steps are performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Preparation of Trifluoromethanesulfonic Anhydride (Triflic Anhydride)

Triflic anhydride is the key electrophilic precursor. While commercially available, it can also be prepared in the laboratory via the dehydration of trifluoromethanesulfonic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trifluoromethanesulfonic acid | 150.08 | 36.3 g (21.4 mL) | 0.242 |

| Phosphorus pentoxide (P₂O₅) | 141.94 | 27.3 g | 0.192 |

Procedure:

-

Reaction Setup: In a dry 100-mL round-bottom flask, combine trifluoromethanesulfonic acid and phosphorus pentoxide[2]. Caution: This reaction is exothermic and should be performed with care.

-

Reaction: Stopper the flask and allow the mixture to stand at room temperature for at least 3 hours. During this time, the initial slurry will solidify[2].

-

Distillation: Fit the flask with a short-path distillation apparatus and gently heat the solid mass. A heat gun can be used initially, followed by careful heating with a microburner or a heating mantle[2].

-

Collection: Collect the crude trifluoromethanesulfonic anhydride, which distills at approximately 82-115 °C[2]. The yield is typically in the range of 83-91%[2].

-

Purification (Optional but Recommended): For higher purity, the crude anhydride can be stirred with a small amount of fresh phosphorus pentoxide (e.g., 3.2 g for ~31 g of anhydride) at room temperature for 18 hours, followed by redistillation[2]. Pure triflic anhydride has a boiling point of 81-84 °C[2].

Part 2: Synthesis of this compound

This part of the protocol describes the reaction of triflic anhydride with a trifluoromethoxide source. An effective method involves the use of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) to generate the trifluoromethoxide anion in situ from a suitable precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| Triflic Anhydride | 282.13 | (1.0 equiv) | Freshly prepared or distilled |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | 275.44 | (1.1 equiv) | Moisture-sensitive |

| Trifluoromethyltrimethylsilane (TMSCF₃) | 142.22 | (1.1 equiv) | Source of the trifluoromethoxide moiety |

| Anhydrous Solvent (e.g., THF, CH₂Cl₂) | - | As required | Must be rigorously dried |

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Trifluoromethyl Trifluoromethanesulfonate: Properties, Reactivity, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerhouse Reagent

Trifluoromethyl trifluoromethanesulfonate, often abbreviated as CF₃OTf or referred to as trifluoromethyl triflate, is a highly reactive organofluorine compound that has carved out a critical niche in modern organic synthesis.[1][2] With the chemical formula C₂F₆O₃S, this compound serves as a potent electrophilic source of the trifluoromethyl (CF₃) group, a moiety of profound importance in pharmaceutical and agrochemical development.[1][3] The incorporation of a CF₃ group can dramatically alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][4][5] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective application.

Core Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid with a pungent odor, characterized by its strong electrophilic nature.[2] This high reactivity stems directly from its unique electronic structure. The molecule features two highly electron-withdrawing trifluoromethyl groups attached to a sulfonate ester linkage. This arrangement renders the sulfur atom exceptionally electron-deficient and makes the trifluoromethanesulfonate anion (CF₃SO₃⁻) an outstanding leaving group, thereby facilitating the transfer of the trifluoromethyl cation (CF₃⁺) or its equivalent to a wide array of nucleophiles.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3582-05-6 | [1][2][7] |

| Molecular Formula | C₂F₆O₃S | [2][7] |

| Molecular Weight | 218.07 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 21°C | [8] |

| Melting Point | -108.2°C | [8] |

| Density | 1.791 g/cm³ | [8] |

| Solubility | Soluble in polar organic solvents | [2] |

| Synonyms | Trifluoromethyl triflate, Trifluoromethanesulfonic acid trifluoromethyl ester | [2][7] |

Synthesis and Preparation

The laboratory-scale synthesis of this compound typically involves the reaction of trifluoromethanesulfonic acid with a suitable trifluoromethyl source or via its anhydride. One common method involves the reaction of trifluoromethanesulfonic acid with trifluoroacetic anhydride.[6] Another established route relies on the dehydration of trifluoromethanesulfonic acid using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) to first generate trifluoromethanesulfonic anhydride (Tf₂O), a key intermediate.[9]

Experimental Protocol: Synthesis via Trifluoromethanesulfonic Anhydride

This protocol describes the formation of trifluoromethanesulfonic anhydride, which is a precursor and shares reactivity principles with this compound.

Objective: To synthesize trifluoromethanesulfonic anhydride from trifluoromethanesulfonic acid.

Materials:

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Phosphorus pentoxide (P₂O₅)

-

Dry, 100-mL round-bottomed flask

-

Short-path distilling head

-

Heating source (heat gun, oil bath)

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a dry 100-mL round-bottomed flask, charge 36.3 g (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g (0.192 mole) of phosphorus pentoxide.[9]

-

Causality: Phosphorus pentoxide is a highly effective dehydrating agent, essential for removing one molecule of water from two molecules of triflic acid to form the anhydride. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the product.

-

-

Reaction: Stopper the flask and allow it to stand at room temperature for a minimum of 3 hours. The mixture will transform from a slurry into a solid mass.[9]

-

Distillation: Fit the flask with a short-path distilling head. Heat the flask, initially with a heat gun and then with a more controlled source, to distill the trifluoromethanesulfonic anhydride.[9]

-

Collection: Collect the fraction boiling between 81–84°C. This yields the pure anhydride.[9]

-

Self-Validation: The narrow boiling point range of the collected fraction serves as an indicator of the product's purity. The anhydride is a precursor for many triflation reactions.

-

Reactivity and Mechanistic Pathways

The utility of this compound is rooted in its ability to act as a versatile trifluoromethylating agent, capable of participating in electrophilic, radical, and even formal nucleophilic trifluoromethylation pathways.[10][11]

Electrophilic Trifluoromethylation

This is the most common reactivity mode. The compound reacts readily with a wide range of soft and hard nucleophiles, including carbanions, enolates, thiols, and amines, to introduce the CF₃ group.[6][12] The exceptional stability of the triflate leaving group is the primary driving force for these reactions.

Caption: Generalized SN2-type electrophilic trifluoromethylation.

Radical Trifluoromethylation

Under photoredox or radical initiation conditions, this compound can serve as a precursor to the trifluoromethyl radical (•CF₃).[13][14] This pathway expands its utility to reactions with substrates that are not amenable to nucleophilic attack, such as unactivated alkenes and arenes.[15]

Caption: Simplified photoredox cycle for radical trifluoromethylation.

Applications in Drug Development

The trifluoromethyl group is a privileged functional group in medicinal chemistry.[3][14] Its introduction can lead to improved potency, enhanced metabolic stability by blocking sites of oxidation, and increased bioavailability due to higher lipophilicity.[4] Many FDA-approved drugs, such as the antidepressant Fluoxetine and the anti-cancer agent Sorafenib, feature a CF₃ group.[3][4] Reagents like this compound are thus indispensable tools in the synthesis of novel pharmaceutical candidates.[1][16]

Experimental Protocol: Trifluoromethylation of a Thiophenol

Objective: To synthesize an aryl trifluoromethyl sulfide using this compound.

Materials:

-

Thiophenol

-

This compound (CF₃OTf)

-

Anhydrous polar aprotic solvent (e.g., THF, DCM)

-

A suitable non-nucleophilic base (e.g., 2,6-lutidine)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Stirring apparatus and cooling bath

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add thiophenol (1.0 equiv) and anhydrous solvent. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Add the non-nucleophilic base (1.1 equiv) dropwise to the solution and stir for 15 minutes.

-

Causality: The base deprotonates the thiol to form the more nucleophilic thiophenolate anion. A non-nucleophilic base is crucial to prevent it from reacting with the highly electrophilic CF₃OTf.

-

-

Trifluoromethylation: Slowly add this compound (1.2 equiv) to the reaction mixture. Maintain the temperature at 0°C.

-

Trustworthiness: The slow addition of the reagent at low temperature controls the exothermic reaction and minimizes potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Self-Validation: Characterization of the purified product by ¹H NMR, ¹⁹F NMR, and MS will confirm the successful S-trifluoromethylation.

-

Safety, Handling, and Storage

This compound is a hazardous substance that requires strict safety protocols.[6] It is highly corrosive and can cause severe skin burns and eye damage.[7][17] Inhalation may cause respiratory irritation or more severe damage.[18]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical safety goggles, a full-face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., elbow-length PVC gloves).[19][20]

-

Handling: Avoid all personal contact, including inhalation of vapors.[19][21] It is sensitive to moisture and should be handled under an inert atmosphere.[22] Use non-sparking tools and prevent electrostatic discharge.[20] Ensure emergency eye wash fountains and safety showers are immediately accessible.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[22]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[17][20]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate specialist medical attention.[17]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][20]

-

Conclusion

This compound is a uniquely powerful and versatile reagent for the introduction of the trifluoromethyl group into organic molecules. Its high electrophilicity, driven by its distinct electronic structure, allows for a broad range of applications in modern synthesis. While its reactivity demands rigorous safety and handling protocols, a thorough understanding of its properties and mechanisms enables researchers and drug development professionals to harness its synthetic power effectively, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Uses. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl triflate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trifluoromethane sulfonate. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Wechem. (2025). Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Retrieved from [Link]

-

Barata-Vallejo, S., & Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2736–2758. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Safety Data Sheet. Retrieved from [Link]

-

Jia, H., Häring, A. P., Berger, F., Zhang, L., & Ritter, T. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(19), 7623–7628. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(50), 16498-16519. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

Umemoto, T., Adachi, K., & Ishihara, S. (2011). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 76(10), 3805–3819. Retrieved from [Link]

-

Li, Y., & Wang, J. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1528–1539. Retrieved from [Link]

-

ResearchGate. (2025). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

-

Qin, Q., Cheng, Z., & Jiao, N. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angewandte Chemie International Edition, 62(10), e202215008. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 3582-05-6: this compound [cymitquimica.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 3582-05-6 [smolecule.com]

- 7. This compound | C2F6O3S | CID 337239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:3582-05-6 | this compound | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3, and CF3 Reactivity [organic-chemistry.org]

- 11. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 13. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. synquestlabs.com [synquestlabs.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. szabo-scandic.com [szabo-scandic.com]

- 22. fishersci.com [fishersci.com]

Trifluoromethyl trifluoromethanesulfonate stability and decomposition

Technical Guide: this compound ( )

Stability, Decomposition Dynamics, and Handling Protocols

Executive Summary

This compound (CAS: 3582-05-6), often abbreviated as

Its utility in drug development lies in its ability to introduce the trifluoromethoxy group (

This guide details the physicochemical profile, decomposition mechanisms, and mandatory safety protocols for using

Physicochemical Profile

The extreme reactivity of

| Property | Value / Description | Critical Note |

| Formula | Two | |

| Boiling Point | 19 °C – 21 °C | Exists as a gas or volatile liquid at standard lab temps. Requires cold handling. |

| Melting Point | -108.2 °C | Wide liquid range only at low temperatures. |

| Density | ~1.79 g/cm³ | Denser than most organic solvents. |

| Reactivity | Super-Electrophile | Acts as a source of " |

| Solubility | Soluble in inert halocarbons | Reacts violently with water, alcohols, and amines. |

Synthesis and Generation

Why understanding synthesis matters for stability: Commercial availability is sporadic due to transport regulations. Most advanced labs generate it in situ or in small batches.

A. Electrochemical Synthesis (Noftle & Cady Method)

The original and most direct synthesis involves the electrolysis of triflic acid (

-

Mechanism: Anodic oxidation of

generates radical intermediates that couple. -

Risk: This route produces bistrifluoromethylsulfuryl peroxide (

) as a byproduct. This peroxide is explosive and decomposes thermally to yield the desired ester ( -

Protocol Insight: If you synthesize this, you must ensure complete decomposition of the peroxide intermediate before isolation to avoid explosion during distillation.

B. Chemical Synthesis (Taylor & Martin Method)

A safer, non-electrochemical route involves the reaction of iodine tris(trifluoroacetate) with triflic acid.

-

Reaction:

-

Advantage: Avoids peroxide formation but requires strict anhydrous conditions.

Stability and Decomposition Mechanisms

The decomposition of

A. Hydrolytic Decomposition (The Primary Hazard)

Upon contact with moisture,

Pathway:

-

Nucleophilic attack of

on the sulfur or carbon (mechanism debated, likely S-O cleavage or -

Release of Triflic Acid (

). -

Formation of transient

. -

Rapid collapse of

to Carbonyl Fluoride ( -

Hydrolysis of

to

Net Reaction:

B. Thermal Decomposition

At elevated temperatures (or upon storage without stabilizers),

-

Products: Sulfuryl fluoride (

) and Carbonyl fluoride ( -

Implication: Old ampoules may contain pressurized neurotoxic gas (

).

Visualization: Decomposition Pathways

Caption: Figure 1. Dual decomposition pathways of CF3OTf. Hydrolysis (top) yields corrosive HF/TfOH; Thermal breakdown (bottom) yields toxic gases.

Practical Handling & Safety Protocols

Expertise Note: Standard Schlenk lines are often insufficient due to the volatility of

Mandatory Engineering Controls

-

Material Compatibility:

-

NO: Silicone grease, rubber septa, standard Tygon tubing.

-

YES: PTFE (Teflon) tubing, Kalrez O-rings, Krytox grease (fluorinated grease), Stainless Steel (316L), Monel (for high pressure).

-

-

Vessel Selection:

-

Use FEP or PFA flasks if possible to prevent glass etching by HF byproducts.

-

If using glass, it must be oven-dried and silanized to remove surface hydroxyls.

-

Handling Workflow (The "Cold Chain")

Since the boiling point is ~20 °C, the reagent must be handled as a liquefied gas .

-

Storage: Store in a stainless steel cylinder or sealed heavy-wall glass ampoule at -20 °C or lower .

-

Transfer:

-

Quenching:

-

Never quench directly with water. The exotherm will vaporize the remaining reagent and spray HF.

-

Protocol: Dilute the reaction mixture with cold dichloromethane (

), then add solid Sodium Fluoride (NaF) or Calcium Carbonate (

-

Visualization: Safe Transfer Manifold

Caption: Figure 2. Vacuum transfer setup. The reagent is moved via vapor pressure differentials, never liquid pouring.

Applications in Drug Discovery

In medicinal chemistry, the trifluoromethoxy (

-

O-Trifluoromethylation: Direct reaction with alcohols (R-OH) is difficult due to the instability of the intermediate.

is often used to generate in situ electrophilic species or to trifluoromethylate less nucleophilic oxygen centers. -

Precursor Synthesis: It is a key reagent for synthesizing Trifluoromethyl nonaflate (TFNf) and other stable, solid trifluoromethoxylating reagents that are safer for scale-up.

References

-

Noftle, R. E., & Cady, G. H. (1965). Preparation and Properties of Bistrifluoromethylsulfuryl Peroxide and this compound. Inorganic Chemistry. Link

-

Taylor, S. L., & Martin, J. C. (1987).[4] Trifluoromethyl triflate: Synthesis and reactions. The Journal of Organic Chemistry. Link

-

Krespan, C. G., & Petrov, V. A. (1996). The Chemistry of Highly Fluorinated Carbocations. Chemical Reviews. Link

-

PubChem. (2025).[5] this compound (Compound Summary). National Library of Medicine. Link

-

SynQuest Laboratories. (2017). Safety Data Sheet: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate (Analogous Hazard Data). Link

Trifluoromethyl trifluoromethanesulfonate physical constants

Technical Deep Dive: Trifluoromethyl Trifluoromethanesulfonate ( )

Executive Summary & Critical Disambiguation

This compound (TFMT), with the formula

CRITICAL WARNING: This compound is frequently confused with Triflic Anhydride (

| Feature | Trifluoromethyl Triflate (TFMT) | Triflic Anhydride ( | Methyl Triflate (MeOTf) |

| Formula | |||

| CAS No. | 3582-05-6 | 358-23-6 | 333-27-7 |

| Boiling Point | ~19–21 °C | 81–83 °C | 100 °C |

| Primary Role | Sulfonylating Agent ( | Methylating Agent ( |

Editorial Note: This guide focuses exclusively on TFMT (

Physical Constants & Properties

TFMT is a volatile, colorless liquid at standard conditions. Its low boiling point requires strict temperature management during storage and handling to prevent reagent loss and exposure to toxic vapors.

| Property | Value | Notes |

| Molecular Weight | 218.08 g/mol | |

| Boiling Point | 19–21 °C | Volatile; exists as gas/vapor at warm room temps. |

| Melting Point | -108.2 °C | |

| Density | 1.791 g/cm³ | Significantly denser than water. |

| Refractive Index | 1.297 | |

| Appearance | Colorless Liquid | Fumes in air; moisture sensitive. |

| Solubility | Acetonitrile, DCM, Ethers | Reacts violently with water/protic solvents. |

Synthesis & Preparation Protocol

While TFMT is commercially available, its volatility and cost often necessitate laboratory preparation. The most reliable high-purity synthesis involves the thermal decomposition (pyrolysis) of S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's Reagent).

Protocol: Pyrolytic Generation of TFMT

Objective: Isolate pure

Reagents:

-

S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent, CAS: 127783-76-0).

Equipment:

-

Schlenk line (Argon atmosphere).

-

Short-path distillation apparatus.

-

Receiving flask cooled to -78 °C (Dry ice/Acetone).

-

Oil bath.

Step-by-Step Methodology:

-

Setup: Place solid Umemoto's Reagent in a round-bottom flask connected to a short-path distillation head. Connect the receiving flask and immerse it in a dry ice/acetone bath (-78 °C).

-

System Purge: Evacuate and backfill the system with dry Argon three times to remove moisture. Maintain a slight positive pressure of Argon or a closed static vacuum depending on the specific scale.

-

Pyrolysis: Heat the reaction flask using an oil bath to 150–180 °C .

-

Collection: The

product (BP ~20 °C) will distill over immediately upon formation. It will condense as a liquid (or freeze) in the -78 °C trap. -

Storage: Once distillation ceases, seal the receiving flask under inert gas. Store immediately at -20 °C or lower (freezer) over activated molecular sieves if necessary.

Quality Control (Self-Validation):

-

F NMR (CDCl

-

Absence of Precursor: No aromatic signals in

H NMR indicates successful separation from the dibenzothiophene byproduct.

Reactivity Profile & Mechanism[1][2]

TFMT is unique because it acts as a "masked" source of difluorophosgene (

The Difluorophosgene Cascade

When a nucleophile (e.g., a secondary amine) attacks the sulfur or the oxygen of TFMT, the molecule fragments to release

Figure 1: The reaction cascade of TFMT with amines.[5] The reagent effectively acts as a liquid equivalent of the gas difluorophosgene.[7]

Key Applications

-

"Click" Ligation of Amines: TFMT allows for the additive-free coupling of amines to form ureas or carbamoyl fluorides in minutes at room temperature.

-

Synthesis of

Motifs: In the presence of silver salts (e.g., AgF), TFMT can generate

Safety & Handling Guidelines

TFMT combines the hazards of a super-electrophile with high volatility.

-

Volatility Hazard: With a boiling point near 20 °C, opening a bottle at warm room temperature can result in rapid vaporization.

-

Protocol: Always cool the reagent bottle to 0 °C or -20 °C before opening.

-

Transfer: Use a pre-cooled gas-tight syringe or cannula transfer techniques.

-

-

Toxicity: The decomposition products include difluorophosgene (highly toxic, pulmonary agent) and triflic acid (corrosive).

-

Engineering Control: All reactions must be performed in a well-ventilated fume hood.

-

-

Incompatibility: Violent reaction with water, alcohols, and strong bases.

References

-

Zhang, C.-P., et al. (2019).[8] "Concise and Additive-Free Click Reactions between Amines and this compound." Chemistry – A European Journal, 25(46), 10907–10912.[4] Link

-

Umemoto, T., & Ishihara, S. (1993). "Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salts." Journal of the American Chemical Society, 115(6), 2156–2164. Link

-

Song, H.-X., Han, Z.-Z., & Zhang, C.-P. (2019).[8] "this compound: A versatile reagent for the synthesis of ureas, carbamates, and heterocycles."[9] Chem. Eur. J.[4][9] (Detailed mechanistic study on the difluorophosgene pathway).

-

PubChem Database. "this compound (Compound)." CID 337239. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. researchgate.net [researchgate.net]

- 6. CN101747240A - Method for preparing trifluoromethyl sulfonic acid CF3SO3H by electrochemical fluorination gas-phase product of methanesulfonyl fluoride CH3SO2F - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Trifluoromethyl trifluoromethanesulfonate in organic synthesis

Application Note: High-Fidelity Utilization of Trifluoromethyl Triflate (TFMT) in Organic Synthesis

)[1]Part 1: Executive Summary & Chemical Profile

The "Atomic Bomb" of Fluorination

Trifluoromethyl trifluoromethanesulfonate (TFMT,

Its utility is dual-faceted:

-

Direct Electrophilic Trifluoromethylation: Transfer of

to weak nucleophiles.[1] -

Trifluoromethoxylation Precursor: Under fluoride activation, it serves as a rare source of the trifluoromethoxide anion (

), enabling the synthesis of difficult-to-access trifluoromethyl ethers (

Critical Safety Advisory: TFMT is an extremely powerful alkylating agent.[1] It is highly volatile at room temperature and causes severe respiratory and skin damage. All protocols below must be performed in a well-ventilated fume hood using Schlenk techniques or a glovebox.

Part 2: Chemical Handling & Stock Solution Protocol

The primary barrier to using TFMT is its volatility. Handling the neat reagent at room temperature leads to significant material loss and safety hazards. The following protocol stabilizes TFMT into a storable solution, as validated by recent process chemistry literature.

Protocol A: Preparation of Stable TFMT Stock Solution (0.5 M in DME)

Rationale: Dimethoxyethane (DME) forms a stable solvate with TFMT, significantly reducing its vapor pressure and allowing storage at -20 °C for months without titer loss.[1]

Materials:

-

Trifluoromethyl triflate (Neat, commercial or freshly synthesized)[1][2]

-

Anhydrous Dimethoxyethane (DME)[1]

-

Schlenk flask (dried,

purged) -

Cryogenic bath (-78 °C)[1]

Step-by-Step Procedure:

-

System Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of dry nitrogen.

-

Solvent Charge: Syringe 20.0 mL of anhydrous DME into the flask. Cool the solvent to -40 °C (acetonitrile/dry ice bath).

-

Note: Lower temperatures prevent exotherms upon addition, though TFMT mixing is generally not violently exothermic, volatility control is key.[1]

-

-

Reagent Addition:

-

If using commercial ampoule: Cool the ampoule to -78 °C before opening. Cannulate the liquid TFMT (approx. 1.5 mL / ~2.5 g for ~10 mmol scale) directly into the cold DME.

-

If synthesizing (from

): Distill the fresh TFMT directly into the receiver flask containing cold DME.

-

-

Homogenization: Allow the solution to warm to 0 °C with gentle stirring. The solution is now ready for use.

-

Storage: Transfer to a Young's tap storage tube or a septum-sealed vial under inert atmosphere. Store at -20 °C.

-

Stability Check: Titer can be verified by

NMR using

-

Part 3: Mechanism of Action

TFMT is unique because its reactivity pathway is dictated by the "Activator."

-

Pathway A (Acid/Lewis Acid): The

bond remains intact; the -

Pathway B (Fluoride/Base): A hard nucleophile (like

) attacks the Sulfur atom.[1] This cleaves the

Visualization of Reactivity Pathways:

Figure 1: Divergent reactivity of TFMT based on activation mode.

Part 4: Application Protocol – AgF-Mediated Trifluoromethoxylation

This protocol addresses the synthesis of Heteroaromatic Trifluoromethyl Ethers (e.g., Quinolines), a class of compounds highly valued in medicinal chemistry (e.g., Riluzole derivatives) but difficult to synthesize via direct fluorination.[1]

Target Reaction:

Experimental Setup

| Parameter | Specification |

| Reagent | TFMT (0.5 M Stock in DME) |

| Activator | Silver Fluoride (AgF) - Must be protected from light/moisture |

| Substrate | Quinoline N-oxide derivatives |

| Solvent | DME (Dimethoxyethane) |

| Temperature | -30 °C to RT |

Step-by-Step Methodology

-

Pre-complexation (The "Active Species"):

-

In a glovebox or darkened hood, weigh Silver Fluoride (AgF, 1.5 equiv) into a foil-wrapped reaction vial.[1]

-

Add anhydrous DME (1.0 mL per mmol substrate).[1]

-

Add the TFMT Stock Solution (1.2 equiv) dropwise at room temperature.

-

Observation: A precipitate (AgOTf) may form; the active species

is generated in situ.

-

-

Substrate Addition:

-

Dissolve the Heteroaryl N-oxide (1.0 equiv) in a minimal amount of DME.[1]

-

Cool the AgF/TFMT mixture to -30 °C.

-

Add the substrate solution slowly to the reaction mixture.

-

-

Reaction & Quench:

-

Purification:

Why this works:

The N-oxide oxygen is nucleophilic but not strong enough to displace the triflate directly from the

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Decomposition | Moisture in AgF or Solvent | AgF is extremely hygroscopic.[1] Dry AgF under vacuum at 60 °C in the dark before use. Use freshly distilled DME.[1] |

| Vigorous Fuming | TFMT hydrolysis | Ensure the stock solution is sealed tight. Hydrolysis produces Triflic Acid (HOTf) and HF, which fumes.[1] |

| No Reaction | Old Stock Solution | Check titer of TFMT stock by |

| Side Product: | Decomposition of | The |

References

-

Taylor, S. L.; Martin, J. C. "this compound: Synthesis and properties."[1] Journal of Organic Chemistry, 1987 , 52, 4147–4156.[1]

-

Liu, J. B.; Chen, C.; Chu, L.; Chen, Z. H.; Xu, X. H.; Qing, F. L. "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers."[1] Angewandte Chemie International Edition, 2015 , 54, 11839–11842.[1] [1]

-

Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008 , 51, 4359–4369.[1]

-

Kolomeitsev, A. A.; Vorobyev, M.; Gillandt, H. "Trifluoromethyl Triflate as a Reagent for the Synthesis of Trifluoromethoxides."[1] Tetrahedron Letters, 2008 , 49, 449–454.[1] [1]

Sources

Electrophilic trifluoromethylation using Trifluoromethyl trifluoromethanesulfonate

An Application Guide to Electrophilic Trifluoromethylation Using Trifluoromethyl Trifluoromethanesulfonate (CF₃SO₃CF₃)

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethyl Group

In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent. Its incorporation into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of molecular design.[1][2][3] The substitution of hydrogen atoms with fluorine is a common strategy to modulate the electronic properties of molecules without significant steric alteration.[4] Consequently, the development of robust and efficient methods for introducing the CF₃ group is of paramount importance. Electrophilic trifluoromethylation, which involves the transfer of a formal trifluoromethyl cation ("CF₃⁺") to a nucleophilic substrate, has emerged as a key strategy.[5][6] Among the arsenal of reagents developed for this purpose, this compound (CF₃SO₃CF₃), also known as trifluoromethyl triflate, is a potent, albeit highly reactive, agent for the direct introduction of this crucial functional group.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective and safe use of CF₃SO₃CF₃ for electrophilic trifluoromethylation. It provides in-depth protocols, mechanistic insights, and practical advice grounded in established scientific principles.

Reagent Profile: this compound (CF₃SO₃CF₃)

This compound is a transparent, colorless to pale yellow liquid valued for its strong electrophilic character.[2][7] Its high reactivity stems from the molecular architecture: the trifluoromethanesulfonyl (triflate) group is an exceptionally good leaving group, creating a highly polarized C-O bond. This polarization renders the trifluoromethyl carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Physicochemical Properties

| Property | Value |

| CAS Number | 3582-05-6[8] |

| Molecular Formula | C₂F₆O₃S[8] |

| Molecular Weight | 218.07 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[7] |

| Boiling Point | ~33-34 °C |

| Solubility | Soluble in polar organic solvents[7] |

Structural Representation

Caption: Structure of this compound.

Critical Safety and Handling Protocols

WARNING: this compound is a hazardous and highly corrosive substance. It causes severe skin burns and eye damage.[8][9][10] All handling must be performed by trained personnel in a controlled laboratory environment.

-

Engineering Controls: Always handle CF₃SO₃CF₃ in a properly functioning chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.

-

-

Handling: Use gastight syringes or cannulas for transferring the liquid. Avoid contact with water and other nucleophilic substances, as it can react violently.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizers, and protic solvents.

-

Spill & Quenching Procedure:

-

Absorb small spills with an inert material (e.g., vermiculite or sand).

-

For quenching unreacted reagent, slowly and cautiously add the material to a stirred, cooled (ice bath) solution of a weak base like sodium bicarbonate in a suitable solvent mixture (e.g., THF/water). The reaction is exothermic and may release fumes.

-

-

Waste Disposal: Dispose of quenched material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action: Electrophilic CF₃ Transfer

The trifluoromethylation reaction with CF₃SO₃CF₃ is generally considered to proceed via a polar mechanism, although the possibility of a single electron transfer (SET) pathway with certain nucleophiles cannot be entirely dismissed.[6][11] The primary pathway involves the nucleophilic attack of the substrate (Nu⁻) on the electrophilic carbon atom of the CF₃ group. This results in the formation of a new C-CF₃ bond and the displacement of the highly stable trifluoromethanesulfonate (triflate) anion.

Caption: Generalized polar mechanism for electrophilic trifluoromethylation.

Experimental Protocols: A Practical Guide

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

-

Solvents must be anhydrous and freshly distilled or obtained from a solvent purification system.

-

Glassware should be oven-dried or flame-dried prior to use.

Protocol 1: Trifluoromethylation of an Electron-Rich Heterocycle (Indole)

This protocol details the direct C-H trifluoromethylation of an unprotected indole, a common scaffold in pharmaceuticals.

Materials:

-

Indole

-

This compound (CF₃SO₃CF₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add indole (1.0 mmol, 1.0 equiv).

-

Dissolve the indole in anhydrous DCM (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. Causality: The low temperature is critical to control the high reactivity of the reagent and minimize side reactions and degradation of the sensitive indole substrate.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylindole.

Protocol 2: Trifluoromethylation of a Carbon Nucleophile (Ketone Enolate)

This protocol describes the trifluoromethylation of a ketone via its pre-formed lithium enolate.

Materials:

-

Acetophenone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

This compound (CF₃SO₃CF₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under argon, add anhydrous THF (10 mL) and cool to -78 °C.

-

Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled THF.

-

Slowly add LDA solution (0.55 mL, 1.1 mmol, 1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation. Causality: Pre-forming the enolate with a strong, non-nucleophilic base like LDA ensures that trifluoromethylation occurs at the desired α-carbon.

-

In a separate flame-dried flask, prepare a solution of CF₃SO₃CF₃ (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL).

-

Slowly add the CF₃SO₃CF₃ solution to the enolate solution at -78 °C via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by flash chromatography to yield α-trifluoromethylacetophenone.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently nucleophilic substrate. 2. Reagent decomposition due to moisture. 3. Reaction temperature too low. | 1. Consider using a stronger base to generate a more reactive nucleophile (for C-H functionalization). 2. Ensure all glassware is dry and solvents are anhydrous. 3. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) while monitoring. |

| Multiple Products/Side Reactions | 1. Reaction temperature too high. 2. Substrate degradation under reaction conditions. 3. For arenes/heterocycles, multiple reactive sites. | 1. Maintain a lower reaction temperature for a longer duration. 2. Use a milder base or protect sensitive functional groups. 3. Use a substrate with a single, highly activated position or expect to separate isomers. |

| Low Yield after Workup | 1. Product is volatile. 2. Product is water-soluble. 3. Incomplete quenching leading to decomposition on silica gel. | 1. Use care during solvent removal (e.g., lower vacuum, no heating). 2. Perform additional extractions of the aqueous layer. 3. Ensure the quenching step is complete before proceeding to chromatography. |

Application in a Drug Discovery Workflow

The direct introduction of a CF₃ group can be a transformative step in a lead optimization campaign. It allows medicinal chemists to rapidly synthesize analogs with potentially improved pharmacokinetic and pharmacodynamic profiles.

Caption: Workflow for lead optimization using electrophilic trifluoromethylation.

The ability to perform late-stage trifluoromethylation on complex molecules is particularly valuable, enabling the modification of advanced intermediates without the need for lengthy de novo synthesis.[12] This accelerates the design-make-test-analyze cycle, which is critical for the fast-paced environment of drug development.

References

-

Wikipedia. Trifluoromethylation. [Link]

-

Timofeeva, D. S., et al. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]

-

Charpentier, J., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Zahra, J. A., & El-Faham, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Chem-Station. (2015). Electrophilic Trifluoromethylation. [Link]

-

ETH Zurich Research Collection. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]

-

Chem-Station. (2014). Electrophilic Trifluoromethylation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding this compound: Properties and Uses. [Link]

-

Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters. [Link]

-

Umemoto, T., & Ishihara, S. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

-

Alonso, C., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry. [Link]

-

Umemoto, T., & Ishihara, S. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 337239, this compound. [Link]

-

Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

Pooput, C., et al. (2017). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Trifluoromethylation of Metal Enolates and Theoretical Guideline. [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

Li, Y., et al. (2014). Catalyst-free direct C–H trifluoromethylation of arenes in water–acetonitrile. Green Chemistry. [Link]

-

Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

-

Gustafson, J. L., et al. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

-

Lu, D. P., & Lin, S. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society. [Link]

-

Wikipedia. Methyl trifluoromethanesulfonate. [Link]

-

Wei, Y., et al. (2015). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. The Journal of Organic Chemistry. [Link]

-

Richardson, P. (2024). Simple Trifluoromethylation of (Hetero)Arenes. Synfacts. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Radical Trifluoromethylation of Ti Ate Enolate: Possible Intervention of Transformation of Ti(IV) to Ti(III) for Radical Termination. [Link]

-

ResearchGate. Versatile application of trifluoromethyl triflate. [Link]

-

Butler, T. W., et al. (2024). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. [Link]

-

ChemistryViews. (2023). Electrophotochemical Trifluoromethylation of Arenes. [Link]

-

Fujikawa, H., et al. (2006). Experimental and theoretical studies on radical trifluoromethylation of titanium ate and lithium enolates. The Journal of Organic Chemistry. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 4. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 3582-05-6: this compound [cymitquimica.com]

- 8. This compound | C2F6O3S | CID 337239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 12. thieme-connect.de [thieme-connect.de]

Trifluoromethyl trifluoromethanesulfonate for peptide modification

An Application Guide for the Modification of Peptides with Trifluoromethyl Groups

Authored by a Senior Application Scientist

Introduction: The Trifluoromethyl Group in Peptide Science

The strategic introduction of fluorine into therapeutic molecules is a cornerstone of modern drug design, with 20-25% of all marketed drugs containing at least one fluorine atom.[1][2] Peptides, as a unique class of therapeutic agents, have increasingly benefited from this strategy.[2] Incorporating fluorinated amino acids, particularly those containing the trifluoromethyl (CF₃) group, can profoundly modulate key physicochemical and biological properties.[2] These modifications can enhance local hydrophobicity, improve metabolic stability, alter the pKₐ of nearby functional groups, and introduce conformational constraints.[2] Furthermore, the CF₃ group serves as a powerful and sensitive reporter for ¹⁹F NMR spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand interactions with virtually no background noise.[2][3]

While various methods exist to forge the resilient C-CF₃ bond, this guide focuses on providing researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and protocols for the direct trifluoromethylation of native peptide residues. We will begin by examining the highly reactive agent, trifluoromethyl trifluoromethanesulfonate, and then transition to the more widely adopted, biocompatible radical-based methods that represent the current state-of-the-art in the field.[4][5]

Section 1: this compound - A Potent but Challenging Reagent

This compound (CF₃SO₂OCF₃), commonly known as trifluoromethyl triflate, is an extremely powerful electrophilic trifluoromethylating agent. Its reactivity stems from the triflate group (CF₃SO₃⁻), one of the best known leaving groups, which facilitates the delivery of a cationic trifluoromethyl equivalent ("CF₃⁺") to a nucleophile.

1.1. Properties and Reactivity

The inherent properties of trifluoromethyl triflate dictate its use and handling. It is a highly reactive and corrosive substance that must be handled with extreme care.[6][7][8]

| Property | Value | Reference |

| Chemical Formula | C₂F₆O₃S | [6] |

| Molecular Weight | 218.08 g/mol | [6] |

| CAS Number | 3582-05-6 | [6] |

| Primary Hazard | Causes severe skin burns and eye damage | [6][7][8] |

The primary mechanism involves the nucleophilic attack on the trifluoromethyl group, displacing the stable trifluoromethanesulfonate anion. However, this high reactivity presents significant challenges for the selective modification of complex biomolecules like peptides. The reagent lacks the chemoselectivity needed to target specific amino acid residues in the presence of other nucleophilic side chains (e.g., lysine, cysteine, histidine) and the peptide backbone itself, often leading to a complex mixture of products and potential degradation of the peptide. Consequently, its application in modern peptide chemistry, especially for late-stage functionalization of unprotected peptides, is limited. The field has largely pivoted towards methods that offer greater control and biocompatibility.

1.2. Safety and Handling

Due to its hazardous nature, strict safety protocols are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[7]

-

Handling: Handle only in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Exposure Response:

-

Skin Contact: Immediately remove all contaminated clothing and drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention as progressive ulceration can occur.[7]

-

Eye Contact: Immediately bathe the eye with running water for 15 minutes and seek specialist medical examination.[7]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

-

Section 2: State-of-the-Art: Radical C-H Trifluoromethylation of Peptides

The most successful and widely adopted methods for direct peptide trifluoromethylation operate under mild, biocompatible conditions and rely on a radical-mediated mechanism.[4][5] These approaches demonstrate remarkable chemoselectivity for the electron-rich aromatic side chains of tryptophan (Trp) and tyrosine (Tyr) residues.[5]

2.1. The Underpinning Mechanism: Generation of the Trifluoromethyl Radical

The core of this strategy is the generation of the trifluoromethyl radical (•CF₃) from stable, easy-to-handle trifluoromethanesulfinate salts, such as sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) or zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂, Baran's reagent).[3][9] Once formed, this radical undergoes selective addition to the aromatic rings of Trp or Tyr.

Caption: General mechanism of radical C-H trifluoromethylation on a tryptophan residue.

2.2. Key Methodologies and Protocols

Two primary, complementary protocols have been established, providing flexibility for different peptide substrates and laboratory setups.[4][5]

| Method Comparison | Stoichiometric Oxidant | Visible-Light Photoredox Catalysis |

| •CF₃ Source | Zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂) | Sodium trifluoromethanesulfinate (NaSO₂CF₃) |

| Initiation | Chemical oxidant (e.g., tert-Butyl hydroperoxide, TBHP) | Photocatalyst (e.g., Iridium complex) + Blue LEDs |

| Key Advantages | Simple setup, no special equipment required. | Extremely mild conditions, high functional group tolerance. |

| Considerations | Potential for side-reactions with sensitive oxidative groups. | Requires photoreactor setup. |

| Reference | [4] | [4][5][10] |

Protocol 1: Trifluoromethylation using a Stoichiometric Oxidant

This protocol is adapted from methodologies developed for the direct functionalization of unprotected peptides.[4] It offers a straightforward approach without the need for specialized photochemical equipment.

Materials:

-

Peptide substrate

-

Zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂)

-

tert-Butyl hydroperoxide (TBHP), 70% in H₂O

-

Degassed solvent: 10% acetic acid in distilled water

-

Nitrogen-filled glovebox

-

HPLC for purification

-

LC-MS and ¹⁹F NMR for analysis

Procedure:

-

Preparation: In a nitrogen-filled glovebox, add the peptide substrate (1 equiv.) and zinc trifluoromethanesulfinate (3 equiv.) to a clean vial.[4]

-

Dissolution: Add the degassed 10% acetic acid solvent to achieve a final peptide concentration of 0.2 M.[4]

-

Initiation: To this solution, add TBHP (5 equiv.) dropwise.[4] The causality here is the slow addition prevents a rapid, uncontrolled reaction and potential side-product formation.

-

Reaction: Seal the vial and allow the mixture to stand at ambient temperature for 24 hours without stirring.[4]

-

Monitoring and Workup: Monitor the reaction for completion by LC-MS. Upon completion, dilute the mixture with acetonitrile and lyophilize to remove solvents.

-

Purification: Reconstitute the resulting solid in a suitable solvent (e.g., DMSO/water) and purify the trifluoromethylated peptide by semi-preparative reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and ¹⁹F NMR spectroscopy. The presence of a characteristic singlet in the ¹⁹F NMR spectrum confirms the successful incorporation of the CF₃ group.

Protocol 2: Visible-Light Photoredox-Mediated Trifluoromethylation

This cutting-edge method leverages the energy of visible light to generate the •CF₃ radical under exceptionally mild and biocompatible conditions, making it suitable for highly complex and sensitive peptides.[5][10][11]

Materials:

-

Peptide substrate

-

Sodium trifluoromethanesulfinate (NaSO₂CF₃)

-

Iridium-based photocatalyst (e.g., )

-

Degassed solvent: 1:1 mixture of 10% acetic acid in water and acetonitrile

-

Nitrogen-filled glovebox

-

Photoreactor with blue LED irradiation (e.g., 456 nm)[12]

-

HPLC for purification

-

LC-MS and ¹⁹F NMR for analysis

Procedure:

-

Preparation: In a nitrogen-filled glovebox, add the peptide substrate (1 equiv.), sodium trifluoromethanesulfinate (20 equiv.), and the iridium photocatalyst (0.15 equiv.) to a vial equipped with a stir bar.[4]

-

Dissolution: Add the degassed 1:1 solvent mixture to achieve a final peptide concentration of 0.1 M.[4]

-

Irradiation: Seal the vial, remove it from the glovebox, and place it in the photoreactor. Irradiate the stirring reaction mixture with blue LEDs at ambient temperature for 24 hours.[4] The photocatalyst absorbs the light, becomes excited, and initiates the single-electron transfer process that generates the •CF₃ radical.

-

Workup and Purification: Following the 24-hour irradiation period, work up and purify the product as described in Protocol 1 (Steps 5-6).

-

Characterization: Confirm the structure and purity of the trifluoromethylated peptide by LC-MS and ¹⁹F NMR.

Section 3: Experimental Workflow and Characterization

A robust and reproducible workflow is essential for successful peptide modification. This involves careful planning, execution, and rigorous analysis to validate the outcome.

Caption: A self-validating workflow for the synthesis and analysis of trifluoromethylated peptides.

Chemoselectivity Insights: A key advantage of these radical methods is their high chemoselectivity. Experiments show a strong preference for Trp modification.[3] While Tyr can also be modified, other nucleophilic residues like cysteine (as disulfides), lysine, and arginine are generally well-tolerated.[3][9] Minor modification of histidine has been observed in some cases.[3] This selectivity allows for the direct modification of complex, unprotected peptides without the need for protecting group strategies.

References

-

Brigaud, T., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Spicer, C. D., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2019). Selective Photoredox Trifluoromethylation of Tryptophan‐Containing Peptides | Request PDF. Available at: [Link]

-

Wang, A., et al. (2022). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health. Available at: [Link]

-

Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2018). (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Brigaud, T., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. National Institutes of Health. Available at: [Link]

-

Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. Available at: [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]

-

Togni, A., et al. (2011). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Available at: [Link]

- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Synfacts. (2020). Trifluoromethylation on the Side Chain of Tryptophan- Containing Oligopeptides. Available at: [Link]

-

Spicer, C. D., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. National Institutes of Health. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C2F6O3S | CID 337239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Trifluoromethyl Trifluoromethanesulfonate (TFMT)

Topic: Troubleshooting Side Reactions & Reactivity Profiles

Reagent Code: TFMT (

Core Technical Directive

The "Ambident Electrophile" Dilemma

Trifluoromethyl trifluoromethanesulfonate (TFMT) is a potent reagent with a dual reactivity profile. Unlike standard alkyl triflates (which are purely alkylating agents), TFMT possesses two highly electrophilic centers: the trifluoromethyl carbon (

-

The Goal: Electrophilic Trifluoromethylation (Transfer of

). -

The Failure Mode: Triflylation (Transfer of

) or Polymerization.

This guide addresses the mechanistic competition between these pathways and provides protocols to suppress the undesired S-attack.

Diagnostic Pathways & Mechanisms

Visualizing the Competition

The following diagram illustrates the bifurcation of reactivity based on nucleophile hardness and reaction conditions.

Figure 1: The mechanistic bifurcation of TFMT. Path A represents the desired trifluoromethylation, while Path B leads to triflylation (sulfonylation) and the release of toxic carbonyl fluoride.

Troubleshooting Guides (Q&A Format)

Module A: Selectivity Issues (C- vs. S-Attack)

Q1: I am attempting to synthesize a trifluoromethyl ether (

Technical Diagnosis:

This is the classic "Hard/Soft" mismatch. Oxygen nucleophiles (alkoxides) are "hard" bases. While the

-

Mechanism: The alkoxide attacks the sulfur (

@ S), displacing the trifluoromethoxide anion ( -

Fate of Leaving Group: The displaced

is unstable above -80°C and decomposes into Carbonyl Fluoride (

Corrective Protocol:

-

Change the Nucleophile: TFMT is poor for direct

-trifluoromethylation of simple alcohols. Consider converting the alcohol to a xanthate followed by oxidative desulfurization-fluorination if -

Lewis Acid Additives: If you must use TFMT, add a soft Lewis acid (e.g.,

salts). Silver can coordinate to the sulfonyl oxygens, potentially shielding the sulfur, though this is less effective with TFMT than with alkyl halides. -

Use Radical Precursors: For

synthesis, switch reagents. TFMT is designed primarily for N-trifluoromethylation of weak bases (like pyridine) or generation of cationic

Q2: When reacting TFMT with pyridine, the solution turns dark/black. Is my product decomposing?

Technical Diagnosis: You are likely witnessing Zincke-type ring opening or polymerization.

-

Mechanism: TFMT successfully N-trifluoromethylates pyridine to form the N-trifluoromethylpyridinium salt. However, the strong electron-withdrawing nature of the

group activates the pyridine ring at the -

Result: Ring opening to glutaconaldehyde derivatives or polymerization.

Corrective Protocol:

-

Temperature Control: Maintain reaction temperature at 0°C to -10°C . Do not heat.

-

Solvent Choice: Use non-nucleophilic, non-polar solvents like Dichloromethane (DCM) or Freon-113 (if permissible) to precipitate the salt immediately.

-

Isolation: Do not attempt aqueous workup. Filter the salt under inert atmosphere (Schlenk filtration).

Module B: Reagent Stability & Handling

Q3: My bottle of TFMT is fuming and pressurized. Is it safe to use?

Critical Safety Warning: NO. Pressurization indicates hydrolysis.

-

Chemistry:

. -

Hazards: You have generated Triflic Acid (superacid), Hydrogen Fluoride (bone-seeking toxin), and Carbonyl Fluoride (highly toxic gas).

Disposal/Quenching Protocol:

-

Do not open on the bench. Move to a high-flow fume hood.

-

Cryogenic Quench: Cool the vessel to -78°C to lower vapor pressure.

-

Neutralization: Cannulate the contents slowly into a stirring solution of 2M KOH/Ice . The base neutralizes TfOH and HF; it hydrolyzes

to carbonate and fluoride.

Comparative Data: Reaction Conditions

The following table summarizes the outcome of TFMT reactions based on nucleophile class.

| Nucleophile Class | Primary Attack Site | Product | Side Reaction Risk |

| Neutral Amines (e.g., Pyridine) | Carbon ( | N-CF3 Salt | Ring Opening (High) |

| Anionic Oxygen (Alkoxides) | Sulfur ( | Triflate Ester ( | |

| Carbanions (e.g., Grignards) | Sulfur ( | Sulfones ( | Trifluoromethylation (Low) |

| Silyl Enol Ethers | Carbon ( | O-Triflylation |

Experimental Workflow: N-Trifluoromethylation of Pyridine

This protocol minimizes side reactions (ring opening) described in Q2.

Reagents:

-

Pyridine (Dry, 1.0 equiv)

-

TFMT (1.05 equiv)

-

Solvent: Dry

or Pentane (Non-polar promotes precipitation)

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask. Purge with

. -

Solvent: Add dry Pentane. Cool to -20°C .

-

Addition: Add Pyridine. Then, add TFMT dropwise via syringe. Note: TFMT is volatile (bp 19°C).[1] Use a chilled syringe.

-

Observation: A white precipitate (

pyridinium triflate) should form immediately. -

Workup:

-

Do NOT add water.[2]

-

Filter the solid under

flow (Schlenk frit). -

Wash with cold dry pentane (

mL). -